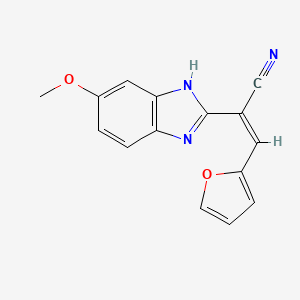![molecular formula C14H15ClN2O3 B5402553 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine, also known as indole-3-propionic acid (IPA), is a natural compound that is found in a variety of foods, including cruciferous vegetables, such as broccoli and cauliflower, and in fermented foods, such as cheese and sauerkraut. IPA has been the subject of numerous scientific studies due to its potential health benefits.
Wirkmechanismus
The exact mechanism of action of IPA is not fully understood, but it is thought to work by modulating various signaling pathways in the body, including the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses, and the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Research has shown that IPA has a variety of biochemical and physiological effects in the body, including the ability to reduce oxidative stress, inflammation, and cell death, and to promote cell survival and energy metabolism. Additionally, IPA has been shown to improve glucose tolerance and insulin sensitivity, and to reduce the risk of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IPA in lab experiments is that it is a natural compound that is found in a variety of foods, and is therefore readily available for use. Additionally, IPA has been shown to have low toxicity and few side effects. However, one limitation of using IPA in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are many potential future directions for research on IPA. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action, and to identify potential drug targets for the development of new treatments. Finally, more research is needed to determine the optimal dosing and administration of IPA for maximum therapeutic benefit.
Synthesemethoden
IPA can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of indole-3-acetic acid with alanine, while microbial fermentation involves the use of bacteria, such as Clostridium sporogenes, to convert tryptophan into IPA.
Wissenschaftliche Forschungsanwendungen
IPA has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that IPA has antioxidant, anti-inflammatory, and neuroprotective properties, and may have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[3-(6-chloroindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(14(19)20)16-13(18)5-7-17-6-4-10-2-3-11(15)8-12(10)17/h2-4,6,8-9H,5,7H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLRCIKUHGLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![methyl 2-(3-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402507.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)